molecular formula C15H10F3N3O5 B2891486 N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 899974-81-3

N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2891486
CAS No.: 899974-81-3
M. Wt: 369.256
InChI Key: FQTMQYMEFFKHSL-UHFFFAOYSA-N
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Description

N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that features both nitro and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of 2-nitroaniline with 4-(trifluoromethoxy)aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-nitroaniline and 4-(trifluoromethoxy)aniline in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-aminoaniline and 4-(trifluoromethoxy)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitroaniline, 4-(trifluoromethoxy)aniline, and oxalic acid.

Scientific Research Applications

N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-nitrophenyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N1-(2-nitrophenyl)-N2-(4-chlorophenyl)oxalamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved metabolic stability and bioavailability.

Properties

IUPAC Name

N'-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O5/c16-15(17,18)26-10-7-5-9(6-8-10)19-13(22)14(23)20-11-3-1-2-4-12(11)21(24)25/h1-8H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTMQYMEFFKHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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